molecular formula C11H14BrNO2 B13541583 Ethyl (4-bromo-2-methylphenyl)glycinate

Ethyl (4-bromo-2-methylphenyl)glycinate

Cat. No.: B13541583
M. Wt: 272.14 g/mol
InChI Key: VAXQSBMYVDUVQM-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-methylphenyl)glycinate: is a chemical compound with the molecular formula C11H14BrNO2. It consists of an ethyl group (C2H5CH2-) attached to the nitrogen atom of glycine (an amino acid) and a 4-bromo-2-methylphenyl group. The compound’s structure is shown below:

Structure: CH3C(NH2)COOCH2C6H3Br\text{Structure: } \text{CH}_3\text{C}(\text{NH}_2)\text{COOCH}_2\text{C}_6\text{H}_3\text{Br} Structure: CH3​C(NH2​)COOCH2​C6​H3​Br

Preparation Methods

Synthetic Routes::

  • Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.

  • Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.

Chemical Reactions Analysis

Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).

Scientific Research Applications

Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Agrochemicals: It may be used in pesticide formulations.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Ethyl (4-bromo-2-methylphenyl)glycinate is unique, similar compounds include:

  • Ethyl (4-methylphenyl)glycinate
  • Ethyl (4-chloro-2-methylphenyl)glycinate

These compounds share structural similarities but differ in substituents. Researchers explore their distinct properties and applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-methylanilino)acetate

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3

InChI Key

VAXQSBMYVDUVQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)Br)C

Origin of Product

United States

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